molecular formula C21H24O7 B12744168 2-Propenoic acid, 2-methyl-, 4-(acetyloxy)-2,3,3a,4,5,7,9a,9b-octahydro-3,6,9-trimethyl-2,7-dioxaazuleno(4,5-b)furan-4-yl ester, (3S-(3alpha,3aalpha,4alpha,9abeta,9balpha))- CAS No. 41989-32-6

2-Propenoic acid, 2-methyl-, 4-(acetyloxy)-2,3,3a,4,5,7,9a,9b-octahydro-3,6,9-trimethyl-2,7-dioxaazuleno(4,5-b)furan-4-yl ester, (3S-(3alpha,3aalpha,4alpha,9abeta,9balpha))-

Cat. No.: B12744168
CAS No.: 41989-32-6
M. Wt: 388.4 g/mol
InChI Key: ZGKAPILEDVFISS-JHCFEDOPSA-N
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Description

The compound 2-Propenoic acid, 2-methyl-, 4-(acetyloxy)-2,3,3a,4,5,7,9a,9b-octahydro-3,6,9-trimethyl-2,7-dioxaazuleno(4,5-b)furan-4-yl ester, (3S-(3α,3aα,4α,9aβ,9bα)) is a structurally complex ester featuring a methacrylate backbone (2-methyl-2-propenoic acid) conjugated to a highly functionalized fused-ring system. Key structural elements include:

  • Methacrylate group: Provides reactivity for polymerization or esterification.
  • Acetyloxy and methyl substituents: Enhances lipophilicity and modulates electronic properties.
  • Stereochemical specificity: The 3S configuration with α/β stereodescriptors indicates precise spatial arrangement critical for interactions in pharmacological or material science applications.

While exact molecular data (e.g., formula, weight) are unavailable in the provided evidence, its structural analogs suggest roles in advanced materials, pharmaceuticals, or synthetic intermediates .

Properties

CAS No.

41989-32-6

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

[(3aR,4S,9aS,9bR)-3-acetyloxy-3,6,9-trimethyl-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C21H24O7/c1-9(2)19(24)26-14-8-11(4)15-13(23)7-10(3)16(15)18-17(14)21(6,20(25)27-18)28-12(5)22/h7,14,16-18H,1,8H2,2-6H3/t14-,16-,17+,18+,21?/m0/s1

InChI Key

ZGKAPILEDVFISS-JHCFEDOPSA-N

Isomeric SMILES

CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)OC(=O)C(=C)C)C(C(=O)O3)(C)OC(=O)C)C(=CC2=O)C

Canonical SMILES

CC1=C2C(C3C(C(C1)OC(=O)C(=C)C)C(C(=O)O3)(C)OC(=O)C)C(=CC2=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Propenoic acid, 2-methyl-, 4-(acetyloxy)-2,3,3a,4,5,7,9a,9b-octahydro-3,6,9-trimethyl-2,7-dioxaazuleno(4,5-b)furan-4-yl ester involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the molecule.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that derivatives of propenoic acids exhibit antimicrobial properties. For instance, compounds similar to this structure have shown effectiveness against yeast-like fungi such as Candida species at concentrations around 64 μg/mL . This suggests potential applications in antifungal drug development.
  • Anticancer Potential : Some studies have suggested that related compounds can act as antagonists for estrogen receptors (ERα and ERβ), which are pivotal in breast cancer progression. For example, the ability of certain propenoic acid derivatives to inhibit these receptors points towards their potential use in breast cancer therapeutics .
  • Anti-inflammatory Properties : The synthesis of derivatives containing a propanoic acid moiety has demonstrated significant anti-inflammatory effects in various studies. These findings suggest that the compound could be explored for therapeutic applications in inflammatory diseases .

Material Science Applications

  • Polymer Production : The polymerization of propenoic acid derivatives is a well-explored area. The resulting polymers can be utilized in coatings and adhesives due to their favorable mechanical properties and chemical resistance. Research into the homopolymerization of similar compounds indicates potential for developing advanced materials with specific functional properties .
  • Sustainable Materials : The incorporation of bio-derived propenoic acids into polymer matrices can lead to the development of eco-friendly materials. These materials can serve as alternatives to petroleum-based products in various industrial applications.

Agricultural Applications

  • Pesticide Development : Compounds derived from propenoic acids have been studied for their insecticidal and fungicidal properties. The structure of the compound may allow for modifications that enhance its efficacy as a pesticide while reducing environmental impact.
  • Plant Growth Regulators : Research into the effects of propenoic acid derivatives on plant growth suggests that they could be developed into growth regulators that improve crop yields and resilience against environmental stressors.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of various furan-containing propenoic acids against Candida albicans. The results indicated that modifications to the furan ring significantly enhanced efficacy against fungal strains .

Case Study 2: Anticancer Activity

In vitro analysis demonstrated that a derivative of propenoic acid inhibited the proliferation of breast cancer cells by blocking estrogen receptor activity. This finding underscores the potential for developing new treatments targeting hormone-sensitive cancers .

Case Study 3: Polymer Applications

Researchers synthesized a series of polymers from propenoic acid derivatives and tested their mechanical properties. The results showed improved tensile strength and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in existing ones.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s complexity is contrasted with simpler acrylate esters and other fused-ring systems:

Table 1: Structural Comparison
Compound Name Molecular Formula Functional Groups Key Structural Features
Target Compound (Inferred) Complex Methacrylate, acetyloxy, dioxaazuleno-furan Fused oxygenated rings, stereochemical specificity
2-Propenoic acid, 4-ethynylphenyl ester () C₁₁H₈O₂ Acrylate, ethynylphenyl Linear structure with ethynyl group for crosslinking
2-Propenoic acid, 3-(4-morpholinyl)-methyl ester () C₈H₁₃NO₃ Acrylate, morpholinyl Nitrogen-containing heterocycle
8-O-Acetylshanzhiside Methyl Ester () C₂₃H₃₄O₁₂ Glycoside, acetyl Carbohydrate backbone with esterified hydroxyls
2-Propenoic acid, 2-Methyl-... () C₁₅H₁₈O₆ Methacrylate, cyclopenta-furan Tricyclic framework for photoresist applications

Key Differences :

  • The target’s dioxaazuleno-furan system is distinct from simpler acrylates (e.g., ) and glycoside esters (). Its fused oxygenated rings likely enhance thermal stability and steric hindrance compared to linear analogs.
  • Unlike nitrogen-containing analogs (), the absence of heteroatoms beyond oxygen may limit hydrogen-bonding interactions but improve hydrophobicity.

Physicochemical Properties

Data from analogous compounds highlight trends:

Table 2: Property Comparison
Compound Molecular Weight (g/mol) Solubility Reactivity
Target Compound High (inferred) Low (lipophilic) Moderate (steric hindrance)
4-Ethynylphenyl ester () 172.18 Low in water High (ethynyl crosslinking)
3-(4-Morpholinyl)-methyl ester () 171.19 Moderate (polar groups) Low (stable ester)
8-O-Acetylshanzhiside () 502.5 High (glycoside) Hydrolyzable ester

Insights :

  • The target’s lipophilicity (due to methyl/acetyloxy groups) contrasts with polar glycosides () but aligns with ethynylphenyl esters (), suggesting compatibility with hydrophobic matrices.
  • Steric hindrance from the fused-ring system may reduce reactivity compared to linear methacrylates (), impacting polymerization efficiency.
Table 3: Application Comparison
Compound Applications Mechanism/Use
Target Compound Pharmaceuticals, specialty polymers Stereospecific interactions, high-performance materials
4-Ethynylphenyl ester () Crosslinking agents, coatings Ethynyl group enables UV/thermal curing
8-O-Acetylshanzhiside () Pharmacological reference standards Glycoside-mediated bioactivity
Methacrylate-furan ester () ArF photoresists Radical polymerization under UV

Key Contrasts :

  • Its fused-ring system may confer rigidity useful in liquid crystals or optoelectronics, diverging from flexible glycosides ().

Biological Activity

2-Propenoic acid, 2-methyl-, 4-(acetyloxy)-2,3,3a,4,5,7,9a,9b-octahydro-3,6,9-trimethyl-2,7-dioxaazuleno(4,5-b)furan-4-yl ester, also known by its CAS number 41989-32-6, is a complex organic compound with potential biological activities. This article aims to explore its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C21H24O7C_{21}H_{24}O_{7} and a molecular weight of approximately 388.41 g/mol. Its structure features a unique azuleno-furan framework with multiple functional groups that may contribute to its biological properties.

PropertyValue
Molecular FormulaC21H24O7
Molecular Weight388.41 g/mol
CAS Number41989-32-6

Antioxidant Properties

Research indicates that compounds with similar structural characteristics often exhibit significant antioxidant activities. For instance, studies have shown that derivatives of propenoic acid can scavenge free radicals and reduce oxidative stress in various biological systems .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated efficacy against a range of pathogens. A study highlighted that certain derivatives exhibited antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored for therapeutic applications in infectious diseases .

Anti-cancer Potential

The biological activity of the compound has also been investigated in the context of cancer therapy. Specific derivatives have been shown to inhibit the growth of cancer cells in vitro. For example, compounds related to 2-propenoic acid have been studied for their ability to induce apoptosis in breast cancer cell lines by targeting estrogen receptors .

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties. Research indicates that certain azulenoids can protect neuronal cells from oxidative damage and apoptosis, which is crucial in neurodegenerative diseases .

Study on Antioxidant Activity

A comparative study evaluated the antioxidant capacity of various azulenoids, including our compound of interest. The results demonstrated that it effectively reduced oxidative stress markers in cellular models, supporting its potential as a natural antioxidant agent .

Research on Antimicrobial Properties

In a laboratory setting, the compound was tested against several bacterial strains. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity .

Evaluation of Anti-cancer Effects

A specific study focused on the anti-cancer effects of derivatives similar to 2-propenoic acid on breast cancer cells. The findings suggested that these compounds could inhibit cell proliferation and induce apoptosis through modulation of signaling pathways related to estrogen receptor activity .

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield RangePurity (HPLC)
1Toluene, 80°C, 12h45–60%≥90%
2Ac₂O, pyridine, RT70–85%≥95%
3Rh-BINAP, H₂50–65%≥98% ee

Basic: How should researchers characterize its structure and confirm regiochemical assignments?

Methodological Answer:
Combine spectroscopic and computational methods:

  • NMR : Assign proton environments using ¹H-¹H COSY and NOESY to resolve overlapping signals in the azuleno-furan core. Compare with NIST data for similar bicyclic esters .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., [M+H]⁺ expected m/z: Calculated vs. Observed ± 1 ppm) .
  • X-ray Crystallography : Resolve ambiguous stereocenters (e.g., 3a,9b positions) using single-crystal analysis .
  • IR Spectroscopy : Validate acetyloxy groups via C=O stretches at 1740–1760 cm⁻¹ .

Basic: What stability considerations are critical for long-term storage and handling?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under argon to prevent oxidation of the dihydrofuran ring. Desiccate to avoid ester hydrolysis .
  • Decomposition Risks : Monitor for acetic acid formation (pH testing) and color changes (yellowing indicates degradation) .
  • Handling : Use gloveboxes for air-sensitive steps and PPE (nitrile gloves, goggles) to minimize dermal exposure .

Q. Table 2: Stability Under Conditions

ConditionDegradation RateMajor Byproduct
25°C, air exposure5%/weekAcetic acid
4°C, inert<1%/monthNone detected

Advanced: How can computational modeling resolve ambiguities in its conformational dynamics?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate the azuleno-furan ring’s flexibility in solvents (e.g., chloroform) using AMBER or CHARMM force fields. Identify low-energy conformers .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts (error < 0.1 ppm vs. experimental) .
  • Docking Studies : Map steric effects of the 4-(acetyloxy) group on enzyme binding (e.g., esterase inhibition assays) .

Advanced: What analytical challenges arise due to its complex stereochemistry, and how can they be mitigated?

Methodological Answer:

  • Challenge 1 : Signal overlap in ¹³C NMR due to quaternary carbons.
    • Solution : Use DEPT-135 and HSQC to differentiate CH₃/CH₂ groups .
  • Challenge 2 : Chiral inversion during chromatography.
    • Solution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC .
  • Challenge 3 : Low crystallinity hindering X-ray analysis.
    • Solution : Co-crystallize with heavy atoms (e.g., bromine derivatives) .

Advanced: How can researchers design experiments to elucidate its metabolic or degradation pathways?

Methodological Answer:

  • In Vitro Studies : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze metabolites via LC-QTOF-MS. Target esterase-mediated hydrolysis of the acetyloxy group .
  • Photodegradation : Expose to UV light (254 nm) and identify radical intermediates using EPR spectroscopy .
  • Theoretical Framework : Link degradation kinetics to Hammett substituent constants for predictive modeling .

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